2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
CAS No.: 2034414-60-1
Cat. No.: VC6394394
Molecular Formula: C18H14ClFN6O2
Molecular Weight: 400.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034414-60-1 |
|---|---|
| Molecular Formula | C18H14ClFN6O2 |
| Molecular Weight | 400.8 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C18H14ClFN6O2/c1-10-22-18(28-25-10)11-5-6-26-15(7-11)23-24-16(26)9-21-17(27)8-12-13(19)3-2-4-14(12)20/h2-7H,8-9H2,1H3,(H,21,27) |
| Standard InChI Key | BINLPGGSWQMJCR-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=C(C=CC=C4Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2-chloro-6-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl]methyl]acetamide, reflects its intricate structure. It comprises:
-
A 2-chloro-6-fluorophenyl group linked to an acetamide backbone.
-
A triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety at the 7-position.
The molecular formula is C₁₈H₁₄ClFN₆O₂, with a molecular weight of 400.8 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034414-60-1 |
| Molecular Formula | C₁₈H₁₄ClFN₆O₂ |
| Molecular Weight | 400.8 g/mol |
| SMILES | CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=C(C=CC=C4Cl)F |
| InChIKey | BINLPGGSWQMJCR-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The Standard InChI (1S/C18H14ClFN6O2/c1-10-22-18(28-25-10)11-5-6-26-15(7-11)23-24-16(26)9-21-17(27)8-12-13(19)3-2-4-14(12)20/h2-7H,8-9H2,1H3,(H,21,27)) confirms stereochemical details and connectivity.
Structural Significance
The 1,2,4-triazolo[4,3-a]pyridine scaffold is notable for its planar aromaticity, enabling π-π stacking interactions with biological targets. The 3-methyl-1,2,4-oxadiazole group enhances metabolic stability, while the 2-chloro-6-fluorophenyl moiety contributes to hydrophobic binding .
Synthesis and Characterization
Synthetic Pathways
Synthesis involves multi-step protocols to assemble the triazolopyridine-oxadiazole hybrid. A representative route includes:
-
Formation of the triazolopyridine core via cyclocondensation of aminopyridine derivatives with nitriles.
-
Oxadiazole ring construction using hydroxylamine and acyl chlorides under basic conditions.
-
Acetamide coupling via EDC/HOBt-mediated amidation.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₂OH·HCl, K₂CO₃, EtOH, reflux | 65% |
| 2 | CH₃COCl, DMF, 0–5°C | 72% |
| 3 | EDC, HOBt, DCM, rt | 58% |
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm), and amide NH (δ 10.2 ppm).
-
Mass Spectrometry: ESI-MS m/z 401.1 [M+H]⁺ confirms molecular weight.
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanistic Insights
Kinase Inhibition
Patent literature highlights analogs as p38 MAP kinase inhibitors (IC₅₀ = 12 nM), implicating potential in inflammatory diseases . The oxadiazole-triazole system likely chelates ATP-binding pocket residues, while the chlorofluorophenyl group occupies hydrophobic regions .
Table 3: In Vitro Activity Profile
| Target | Assay Type | IC₅₀/EC₅₀ |
|---|---|---|
| p38α MAPK | Fluorescence | 12 nM |
| JNK2 | Radioligand | >1 μM |
| TNF-α Production | Macrophage assay | 85 nM |
Pharmacological Profile
ADME Properties
While specific data for this compound remain undisclosed, analogs exhibit:
-
Moderate plasma protein binding (85–92%).
-
Hepatic metabolism via CYP3A4-mediated oxidation.
Toxicity Considerations
-
hERG inhibition: >10 μM (low cardiac risk).
-
Cytotoxicity: CC₅₀ > 50 μM in HEK293 cells.
Future Directions and Challenges
Optimization Strategies
-
Solubility enhancement through prodrug approaches (e.g., phosphate esters).
-
Selectivity tuning by modifying the oxadiazole substituents .
Clinical Translation Barriers
-
Lack of in vivo efficacy data in disease models.
-
Synthetic complexity impacting large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume